molecular formula C43H75NO16 B000798 Erythromycin ethylsuccinate CAS No. 1264-62-6

Erythromycin ethylsuccinate

Numéro de catalogue: B000798
Numéro CAS: 1264-62-6
Poids moléculaire: 862.1 g/mol
Clé InChI: NSYZCCDSJNWWJL-WHIGFMSZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Erythromycin ethylsuccinate is a macrolide antibiotic derived from erythromycin A. It is commonly used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. This compound is known for its ability to inhibit bacterial protein synthesis, making it an effective treatment against gram-positive and some gram-negative bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Erythromycin ethylsuccinate is synthesized by acylating erythromycin with monoethyl succinyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically occurs in solvents like methylene chloride or chloroform at temperatures ranging from 0 to 27°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the crystallization of the compound from a solution. The process includes the formation of a gel-like phase, which is then filtered and dried under reduced pressure .

Analyse Des Réactions Chimiques

Acidic Degradation Pathways

Erythromycin ethylsuccinate degrades in acidic environments (e.g., gastric pH ≤ 2), compromising its antibacterial efficacy.

Degradation Product Formation Conditions Biological Activity
Anhydroerythromycin ApH < 4 via intramolecular dehydration Antibacterially inactive
Erythromycin Enol EtherEquilibrium with parent compound at pH 1–3 Inactive reservoir
Cladinose-Deficient DerivativeSlow hydrolysis at pH < 3 (k = 0.0034 min⁻¹) Loss of antibacterial activity

Key Findings :

  • Revised Mechanism : Earlier models incorrectly attributed degradation solely to enol ether formation. NMR studies confirm cladinose loss is the primary pathway .
  • Kinetics : Degradation follows pseudo-first-order kinetics, with faster rates at lower pH .

Hydrolysis to Active Erythromycin

The prodrug undergoes enzymatic hydrolysis in vivo to release erythromycin, its active form.

Parameter Data
Hydrolysis SiteEster bond cleavage by esterases in intestinal mucosa
Bioavailability30–65% (dependent on formulation and dosing timing)
pH-Dependent StabilityStable at pH 6–8; rapid hydrolysis at pH < 4

Comparative Pharmacokinetics :

  • Estolate vs. Ethylsuccinate : Erythromycin estolate shows higher AUC (3×) and delayed peak serum concentration (3h vs. 1h) compared to ethylsuccinate .

Stability in Aqueous Solutions

Stability varies significantly with pH and temperature, impacting storage and administration.

Condition Stability Profile
Neutral pH (6–8)Stable for >24h (ready-made suspensions)
Acidic pH (<4)Rapid degradation (t₁/₂ = 15–30 min)
High Temperature (>40°C)Accelerates degradation; avoid prolonged exposure

Reactivity with Other Compounds

Interaction Outcome
CYP3A4 Inhibitors (e.g., ketoconazole)Increased erythromycin exposure; risk of QT prolongation
Clindamycin/ChloramphenicolAntagonism via ribosomal binding competition
Gastric Acid Reducers (e.g., PPIs)Reduced degradation in stomach; improved bioavailability

Applications De Recherche Scientifique

Clinical Uses

Erythromycin ethylsuccinate is indicated for the treatment of several infections, particularly those caused by susceptible strains of bacteria. The following table summarizes its primary applications:

Indication Pathogen Dosage
Upper respiratory tract infectionsStreptococcus pyogenes, Streptococcus pneumoniae, Haemophilus influenzae400 mg twice daily for 10 days
Lower respiratory tract infectionsStreptococcus pneumoniae, Streptococcus pyogenes400 mg every 6 hours
UrethritisChlamydia trachomatis, Ureaplasma urealyticum800 mg three times daily for 7 days
Primary syphilisN/A48 to 64 g in divided doses over 10-15 days
Intestinal amebiasisN/A400 mg four times daily for 10-14 days

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its oral bioavailability and metabolism. It is absorbed in the gastrointestinal tract, with peak plasma concentrations occurring approximately 2 to 4 hours post-administration. The drug is primarily metabolized in the liver and excreted via bile, with a half-life ranging from 1.5 to 2 hours.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in treating various infections:

  • Respiratory Infections : A study involving patients with community-acquired pneumonia demonstrated that this compound was effective in achieving clinical resolution in over 90% of cases when administered for a duration of at least ten days .
  • Chlamydia Treatment : In a clinical trial focused on urethritis caused by Chlamydia trachomatis, patients treated with this compound showed significant improvements with minimal side effects, supporting its use as an alternative to other antibiotics like doxycycline .
  • Prophylaxis in Rheumatic Heart Disease : this compound has been effectively used for continuous prophylaxis against streptococcal infections in patients with a history of rheumatic heart disease, demonstrating a reduction in recurrence rates when dosed at 400 mg twice daily .

Safety Profile and Side Effects

This compound is generally well-tolerated; however, it can cause gastrointestinal disturbances such as nausea, vomiting, and diarrhea. Rarely, it may lead to more severe reactions like hepatotoxicity and allergic reactions. Monitoring liver function during prolonged therapy is recommended.

Mécanisme D'action

Erythromycin ethylsuccinate exerts its effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits the translocation of peptides during protein synthesis, effectively halting bacterial growth. The primary molecular target is the 23S ribosomal RNA within the 50S subunit .

Comparaison Avec Des Composés Similaires

  • Azithromycin
  • Clarithromycin
  • Spiramycin

Comparison: Erythromycin ethylsuccinate is unique due to its specific esterification with ethylsuccinate, which enhances its stability and absorption compared to other erythromycin derivatives. Unlike azithromycin and clarithromycin, this compound is less prone to acid degradation, making it more effective in oral formulations .

Propriétés

Numéro CAS

1264-62-6

Formule moléculaire

C43H75NO16

Poids moléculaire

862.1 g/mol

Nom IUPAC

4-O-[4-(dimethylamino)-2-[[(7R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate

InChI

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,32?,34?,35?,36?,37?,38?,40?,41-,42-,43-/m1/s1

Clé InChI

NSYZCCDSJNWWJL-WHIGFMSZSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O

SMILES isomérique

CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O

SMILES canonique

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O

Color/Form

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER

Key on ui other cas no.

1264-62-6

Pictogrammes

Irritant; Health Hazard

Durée de conservation

AFTER RECONSTITUTION OF COMMERCIALLY AVAILABLE POWDER, SUSPENSIONS ARE STABLE FOR 10 DAYS @ 2-8 °C
COMMERCIALLY AVAILABLE TABLETS & POWDER FOR ORAL SUSPENSION HAVE EXPIRATION DATES OF 2 YR FOLLOWING DATES OF MANUFACTURE
COMMERCIALLY AVAILABLE SUSPENSIONS HAVE EXPIRATION DATES OF 18 MONTHS FOLLOWING DATES OF MANUFACTURE
ERYTHROMYCIN ETHYLSUCCINATE IM INJECTION HAS AN EXPIRATION DATE OF 18 MONTHS FOLLOWING DATE OF MFR

Solubilité

FREELY SOL IN ACETONE & CHLOROFORM;  SOL IN 95% ETHANOL & BENZENE;  SPARINGLY SOL IN ETHER;  VERY SLIGHTLY SOL IN WATER
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL

Synonymes

E-Mycin E
EMycin E
EryPed
Erythromycin Ethylsuccinate
Erythroped
Ethyl Succinate, Eyrthromycin
Ethylsuccinate, Erythromycin
Eyrthromycin Ethyl Succinate
Monomycin
Pediamycin
Succinate, Eyrthromycin Ethyl
Wyamycin E

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythromycin ethylsuccinate
Reactant of Route 2
Reactant of Route 2
Erythromycin ethylsuccinate
Reactant of Route 3
Erythromycin ethylsuccinate
Reactant of Route 4
Erythromycin ethylsuccinate
Reactant of Route 5
Erythromycin ethylsuccinate
Reactant of Route 6
Erythromycin ethylsuccinate
Customer
Q & A

    A: Erythromycin ethylsuccinate is a prodrug that is hydrolyzed in the body to release the active moiety, erythromycin. [] Erythromycin acts by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. [, , , ]

        A: The absorption of this compound can be influenced by factors such as food intake, age, and the specific formulation used. [, ] For instance, administration with meals can increase the absorption of this compound. [] In infants under one month old, absorption is lower compared to older children. []

          A: this compound exhibits lower bioavailability compared to enteric-coated erythromycin base pellets. [] Additionally, a study found that a twice-daily administration of erythromycin estolate resulted in higher plasma concentrations compared to this compound when administered at a higher dose and more frequent intervals. []

            A: Various methods are used for the analysis of this compound, including high-performance liquid chromatography (HPLC), HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), capillary electrophoresis (CE), spectrophotometry, and microbiological assays. [, , , , , , , , ]

              A: this compound can be hydrolyzed in biological samples, making it essential to use appropriate extraction and analytical techniques to accurately quantify the parent drug and its active metabolite, erythromycin. []

                A: this compound can undergo degradation under certain conditions, influencing its stability and efficacy. [] It is crucial to consider factors such as temperature, pH, and the presence of excipients during formulation to ensure optimal stability. [, ]

                  A: Research suggests that optimizing the crystallization process, selecting appropriate excipients, and exploring different drug delivery systems can potentially improve the stability, solubility, and bioavailability of this compound. [, ]

                      A: this compound can interact with other medications, potentially altering their metabolism and clearance. [, , , ] For instance, co-administration with theophylline may increase theophylline levels, requiring dosage adjustments. []

                        A: Depending on the specific infection and patient factors, alternative antibiotics such as cefuroxime, azithromycin, ciprofloxacin, clavulanate-potentiated amoxicillin, and roxithromycin may be considered. [, , , , ]

                          A: Ongoing research focuses on improving the formulation and delivery of this compound, exploring its potential in combination therapies, and investigating its use in specific clinical settings. [, ]

                        Avertissement et informations sur les produits de recherche in vitro

                        Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.